molecular formula C8H6N2O7 B1621057 2-Methoxy-4,6-dinitrobenzoic acid CAS No. 95192-63-5

2-Methoxy-4,6-dinitrobenzoic acid

Cat. No. B1621057
CAS RN: 95192-63-5
M. Wt: 242.14 g/mol
InChI Key: MGQICJSVBWHOSN-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dinitrobenzoic acid is an alkoxybenzoic acid derivative . It is synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .


Synthesis Analysis

The synthesis of 2-Methoxy-4,6-dinitrobenzoic acid involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4,6-dinitrobenzoic acid comprises a pyridine ring, a phenyl ring, and a second phenyl ring . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4,6-dinitrobenzoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 390.9±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

2-Methoxy-4,6-dinitrobenzoic acid: is utilized in organic synthesis, particularly in the Mitsunobu reaction . This reaction is essential for substituting hydroxyl groups and inverting the stereochemistry of secondary alcohols. The compound’s role in this reaction showcases its importance in creating complex organic molecules.

Drug Development

In the realm of medical research, 2-Methoxy-4,6-dinitrobenzoic acid has shown promise in drug development, especially in treatments targeting cancer and infectious diseases. Its efficacy in clinical trials underscores its potential as a key component in pharmaceuticals.

Biochemical Research

Biochemists employ 2-Methoxy-4,6-dinitrobenzoic acid in studying enzyme kinetics and mechanisms . It acts as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biological pathways and interactions within cells.

Environmental Chemistry

Environmental applications of 2-Methoxy-4,6-dinitrobenzoic acid include its use as a chemical marker for tracking pollution sources and understanding chemical processes in the environment. Its distinct chemical signature aids in the analysis of environmental samples.

Analytical Chemistry

In analytical chemistry, 2-Methoxy-4,6-dinitrobenzoic acid is used as a reagent in spectrophotometric assays . It helps in the quantification of other substances, demonstrating its versatility as an analytical tool.

Material Science

This compound is also significant in material science, where it contributes to the development of new materials with specific optical or electronic properties . Its molecular structure can influence the characteristics of these materials.

Industrial Applications

Industrially, 2-Methoxy-4,6-dinitrobenzoic acid finds applications in the synthesis of dyes, pigments, and other chemicals. Its nitro groups, in particular, are valuable for creating compounds with desired color properties.

Biochemistry Education

Lastly, 2-Methoxy-4,6-dinitrobenzoic acid serves as an educational tool in biochemistry, helping students understand complex chemical reactions and molecular interactions . It’s often used in laboratory experiments to teach key concepts.

Safety and Hazards

2-Methoxy-4,6-dinitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-methoxy-4,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-6-3-4(9(13)14)2-5(10(15)16)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQICJSVBWHOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376606
Record name 2-methoxy-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dinitrobenzoic acid

CAS RN

95192-63-5
Record name 2-methoxy-4,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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